Cas no 19550-30-2 (2,3-dimethylbutan-1-ol)
2,3-dimethylbutan-1-ol structure
Product Name:2,3-dimethylbutan-1-ol
Numero CAS:19550-30-2
MF:C6H14O
MW:102.174762248993
MDL:MFCD00021999
CID:171213
PubChem ID:29656
Update Time:2025-06-14
2,3-dimethylbutan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Butanol,2,3-dimethyl-
- 2,3-dimethylbutan-1-ol
- 2,3-dimethylbutyl alcohol
- 2,3-dimethyl-1-butanol
- 2,3-dimethyl-2-butanol
- 2,3-dimethyl-butan-1-ol
- 2,3-dimethylbutanol
- methyl isobutylcarbinol
- D93394
- 20281-85-0
- 79956-98-2
- EN300-140254
- 1-Butanol, 2,3-dimethyl-,
- 1-Butanol, 2,3-dimethyl-
- 1-Butanol, 2,3-dimethyl-, (.+/-.)-
- SXSWMAUXEHKFGX-UHFFFAOYSA-
- AS-78544
- DIMETHYLBUTANOL
- DTXSID60941324
- SCHEMBL22857
- NS00046754
- InChI=1/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3
- 2,3-methylbutanol
- 54206-54-1
- J-502169
- 19550-30-2
- 2-isopropyl-propanol
- FT-0667337
- AKOS013349577
- EINECS 243-153-0
- (R)-2,3-dimethyl-1-butanol
-
- MDL: MFCD00021999
- Inchi: 1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3
- Chiave InChI: SXSWMAUXEHKFGX-UHFFFAOYSA-N
- Sorrisi: OCC(C)C(C)C
Proprietà calcolate
- Massa esatta: 102.10400
- Massa monoisotopica: 102.104465
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 7
- Conta legami ruotabili: 2
- Complessità: 41.4
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2
- XLogP3: 1.7
Proprietà sperimentali
- Densità: 0.8255
- Punto di fusione: -48.42°C (estimate)
- Punto di ebollizione: 141.85°C
- Punto di infiammabilità: 38.6°C
- Indice di rifrazione: 1.4185
- PSA: 20.23000
- LogP: 1.27080
2,3-dimethylbutan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D963196-100mg |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 100mg |
$205 | 2024-06-06 | |
| Enamine | EN300-140254-0.05g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 0.05g |
$200.0 | 2023-06-06 | |
| Enamine | EN300-140254-0.1g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 0.1g |
$298.0 | 2023-06-06 | |
| Enamine | EN300-140254-0.25g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 0.25g |
$425.0 | 2023-06-06 | |
| Enamine | EN300-140254-0.5g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 0.5g |
$668.0 | 2023-06-06 | |
| Enamine | EN300-140254-1.0g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 1g |
$857.0 | 2023-06-06 | |
| Enamine | EN300-140254-2.5g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 2.5g |
$1680.0 | 2023-06-06 | |
| Enamine | EN300-140254-5.0g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 5g |
$2485.0 | 2023-06-06 | |
| Enamine | EN300-140254-10.0g |
2,3-dimethylbutan-1-ol |
19550-30-2 | 95% | 10g |
$3683.0 | 2023-06-06 | |
| Cooke Chemical | LN9971257-100mg |
2,?3-?Dimethyl-?1-?butanol |
19550-30-2 | 95% | 100mg |
RMB 1600.00 | 2025-02-20 |
2,3-dimethylbutan-1-ol Letteratura correlata
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Santikorn Chaimanee,Manat Pohmakotr,Chutima Kuhakarn,Vichai Reutrakul,Darunee Soorukram Org. Biomol. Chem. 2017 15 3985
-
2. Influence of a 2-fluoro substituent on diastereoselectivity in the 1,3-dipolar cycloadditions of nitronesMasataka Ihara,Yuko Tanaka,Nobuyuki Takahashi,Yuji Tokunaga,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1997 3043
-
Sariya Yodwaree,Darunee Soorukram,Chutima Kuhakarn,Patoomratana Tuchinda,Vichai Reutrakul,Manat Pohmakotr Org. Biomol. Chem. 2014 12 6885
-
4. Collective synthesis of several 2,7′-cyclolignans and their correlation by chemical transformationsYu Peng,Zhen-Biao Luo,Jian-Jian Zhang,Long Luo,Ya-Wen Wang Org. Biomol. Chem. 2013 11 7574
-
5. Synthesis of (3S*,4R*,6E,10Z?)-3,4,7,11-tetramethyltrideca-6,10-dienal (faranal) using stereospecific 1,4-cis-hydrogenation of conjugated double bondsAndrei A. Vasil’ev,Lars Engman,Edward P. Serebryakov J. Chem. Soc. Perkin Trans. 1 2000 2211
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